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Compound of Interest

Compound Name: 2-Butoxybenzenesulfonyl chloride

CAS No.: 69129-39-1

Cat. No.: B3193198

Get Quote

This in-depth technical guide provides a comprehensive overview of the spectroscopic

characterization of 2-butoxybenzenesulfonyl chloride. As a key intermediate in organic

synthesis and drug development, a thorough understanding of its structural features through

modern analytical techniques is paramount. This document is intended for researchers,

scientists, and professionals in the field of drug development, offering both predicted data and

field-proven insights into the methodologies for its analysis. While experimental data for this

specific molecule is not readily available in public databases, this guide synthesizes information

from structurally analogous compounds and foundational spectroscopic principles to provide a

robust predictive analysis.

Molecular Structure and Predicted Spectroscopic
Overview
2-Butoxybenzenesulfonyl chloride possesses a 1,2-disubstituted aromatic ring, featuring an

electron-donating butoxy group and a strongly electron-withdrawing sulfonyl chloride moiety.
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This substitution pattern significantly influences the electronic environment of the benzene ring

and, consequently, its spectroscopic signatures.

Caption: Molecular Structure of 2-Butoxybenzenesulfonyl Chloride

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule. The predicted ¹H and ¹³C NMR spectra of 2-butoxybenzenesulfonyl chloride are

detailed below.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz)
The proton NMR spectrum is expected to show distinct signals for the aromatic and the butoxy

group protons. The ortho, meta, and para protons on the benzene ring will exhibit complex

splitting patterns due to their coupling with each other.

Chemical Shift
(δ, ppm)

Multiplicity Integration Assignment
Predicted J-
values (Hz)

~7.95 dd 1H
Ar-H (ortho to -

SO₂Cl)
J = 7.8, 1.8

~7.65 td 1H
Ar-H (para to -

OBu)
J = 8.0, 1.8

~7.10 t 1H
Ar-H (meta to -

SO₂Cl)
J = 7.8

~7.00 d 1H
Ar-H (ortho to -

OBu)
J = 8.0

~4.15 t 2H -OCH₂- J = 6.5

~1.85 m 2H -OCH₂CH₂-

~1.50 m 2H -CH₂CH₃

~0.95 t 3H -CH₃ J = 7.4
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Expertise & Experience: The downfield shift of the proton ortho to the sulfonyl chloride group is

due to the strong electron-withdrawing nature of this substituent. The butoxy protons will show

a characteristic triplet for the terminal methyl group and multiplets for the methylene groups.

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)
The ¹³C NMR spectrum will provide information about the carbon skeleton. The chemical shifts

are influenced by the nature of the substituents on the aromatic ring.

Chemical Shift (δ, ppm) Assignment

~158.0 Ar-C (C-OBu)

~138.0 Ar-C (C-SO₂Cl)

~135.0 Ar-CH

~132.0 Ar-CH

~121.0 Ar-CH

~114.0 Ar-CH

~69.0 -OCH₂-

~31.0 -OCH₂CH₂-

~19.0 -CH₂CH₃

~13.8 -CH₃

Trustworthiness: The predicted chemical shifts are based on the analysis of similar substituted

benzenes and are expected to be within a reasonable range of experimental values.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR

spectrum of 2-butoxybenzenesulfonyl chloride is predicted to show characteristic absorption

bands for the sulfonyl chloride, ether, and aromatic moieties.
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Wavenumber (cm⁻¹) Intensity Assignment

~3100-3000 Medium Aromatic C-H stretch

~2960-2850 Strong Aliphatic C-H stretch

~1590, 1480 Medium-Strong Aromatic C=C stretch

~1380 Strong S=O asymmetric stretch

~1250 Strong Ar-O-C asymmetric stretch

~1180 Strong S=O symmetric stretch

~1020 Medium Ar-O-C symmetric stretch

~560 Strong S-Cl stretch

Authoritative Grounding: The characteristic strong absorptions for the symmetric and

asymmetric stretching vibrations of the S=O bonds in sulfonyl chlorides are well-established in

the literature.[1][2]

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which aids in its identification. The electron ionization (EI) mass spectrum of 2-
butoxybenzenesulfonyl chloride is expected to show a molecular ion peak and several

characteristic fragment ions.

Predicted Fragmentation Pathway
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Caption: Predicted EI-MS Fragmentation of 2-Butoxybenzenesulfonyl Chloride

Predicted Mass Spectrum Data
m/z Relative Intensity Assignment

248/250 Low
[M]⁺˙ (Molecular ion with ³⁵Cl/

³⁷Cl isotopes)

213 Medium [M - Cl]⁺

191/193 Medium [M - C₄H₉]⁺

149 High [M - SO₂Cl]⁺

92 Medium [C₆H₄O]⁺˙

57 Very High [C₄H₉]⁺ (Base Peak)
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Expertise & Experience: The fragmentation is expected to be dominated by the loss of the

sulfonyl chloride group to form a stable oxonium ion and the cleavage of the butoxy group. The

presence of chlorine will result in characteristic isotopic patterns for chlorine-containing

fragments.[3]

Experimental Protocols
The following are generalized, step-by-step methodologies for the spectroscopic analysis of 2-
butoxybenzenesulfonyl chloride.

NMR Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of

deuterated chloroform (CDCl₃).

Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Tune and shim the

instrument to ensure optimal resolution.

Data Acquisition: Acquire a ¹H NMR spectrum with a sufficient number of scans to achieve a

good signal-to-noise ratio. Subsequently, acquire a ¹³C NMR spectrum.

Data Processing: Process the raw data using appropriate software. This includes Fourier

transformation, phase correction, and baseline correction.

Analysis: Integrate the peaks in the ¹H NMR spectrum and determine the chemical shifts and

coupling constants. Assign the peaks in both ¹H and ¹³C NMR spectra to the corresponding

atoms in the molecule.

IR Spectroscopy
Sample Preparation: For a solid sample, prepare a KBr pellet by grinding a small amount of

the sample with dry KBr powder and pressing it into a thin disk. Alternatively, for an oil, a thin

film can be prepared between two salt plates (e.g., NaCl or KBr).

Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

Data Acquisition: Record the spectrum in the range of 4000-400 cm⁻¹.
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Analysis: Identify the characteristic absorption bands and assign them to the corresponding

functional groups.

Mass Spectrometry (GC-MS)
Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent

(e.g., dichloromethane or ethyl acetate).

Instrument Setup: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

with an electron ionization (EI) source.

GC Conditions:

Column: A suitable capillary column (e.g., DB-5ms).

Injector Temperature: 250 °C.

Oven Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp

up to a higher temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

MS Conditions:

Ionization Energy: 70 eV.

Mass Range: Scan from m/z 40 to 350.

Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm

the structure of the compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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